5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde
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Overview
Description
5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound with the molecular formula C9H7ClO2 and a molecular weight of 182.61 g/mol . . This compound is characterized by the presence of a chloro group at the 5-position and an aldehyde group at the 7-position of the benzofuran ring.
Scientific Research Applications
5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde has several scientific research applications, including:
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds are known to be involved in a wide range of biological and pharmacological activities .
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds, such as 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. Specific interactions of this compound with enzymes or proteins have not been reported yet.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not currently known. Benzofuran compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde and ethylene glycol.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The mixture is heated to promote the formation of the benzofuran ring through cyclization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Comparison with Similar Compounds
5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde can be compared with other similar compounds, such as:
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid: This compound has an amino group at the 4-position and a carboxylic acid group at the 7-position, offering different chemical and biological properties.
5-Chloro-2,3-dihydrobenzofuran: Lacks the aldehyde group at the 7-position, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSYFMFNLHYKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82060-93-3 |
Source
|
Record name | 5-chloro-2,3-dihydro-1-benzo[b]furan-7-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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